Cas no 10468-64-1 (1-isocyano-2-methylbenzene)

1-Isocyano-2-methylbenzene (o-Tolyl isocyanide) is an organic compound featuring an isocyano functional group attached to a methyl-substituted benzene ring. This reagent is widely used in coordination chemistry and organometallic synthesis due to its strong σ-donor and moderate π-acceptor properties, facilitating the stabilization of transition metal complexes. Its steric and electronic profile makes it valuable in catalytic applications, including palladium-catalyzed cross-coupling reactions. The methyl group enhances solubility in organic solvents while slightly modulating reactivity. Handling requires caution due to its volatile and potentially hazardous nature. It serves as a versatile building block in the preparation of heterocycles, ligands, and metal-organic frameworks (MOFs).
1-isocyano-2-methylbenzene structure
1-isocyano-2-methylbenzene structure
Product Name:1-isocyano-2-methylbenzene
CAS No:10468-64-1
MF:C8H7N
MW:117.147881746292
CID:118622
PubChem ID:575991
Update Time:2025-08-05

1-isocyano-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-isocyano-2-methyl-
    • 2-METHYLPHENYLISOCYANIDE
    • O-TOLYLISOCYANIDE
    • 2-methylphenyl isonitrile
    • 2-Tolylisocyanide
    • 593907_ALDRICH
    • AC1LB432
    • AG-A-44685
    • CTK5I0948
    • KB-231742
    • o-methylphenyl isocyanide
    • 1-Isocyano-2-methylbenzene
    • 2-TOLYLISOCYANIDE 95
    • Benzene, 1-isocyano-2-methyl- (9CI)
    • 2-Tolyl isocyanide
    • o-Tolyl isocyanide
    • SCHEMBL265138
    • BCP21429
    • AKOS006340246
    • EN300-1177209
    • Tolylisocyanid
    • 10468-64-1
    • DTXSID60341820
    • Q-102042
    • 1-isocyano-2-methylbenzene
    • MDL: MFCD04117598
    • Inchi: 1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3
    • InChI Key: HGHZICGHCZFYNX-UHFFFAOYSA-N
    • SMILES: [N+](#[C-])C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 117.057849228g/mol
  • Monoisotopic Mass: 117.057849228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 4.4Ų

Experimental Properties

  • Density: 0.953 g/mL at 25 °C(lit.)
  • Boiling Point: 36-38 °C0.2 mm Hg(lit.)
  • Flash Point: 144 °F
  • Refractive Index: n20/D 1.5140(lit.)
  • LogP: 1.77650

1-isocyano-2-methylbenzene Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38
  • Safety Term:S26-36

1-isocyano-2-methylbenzene Pricemore >>

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Enamine
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